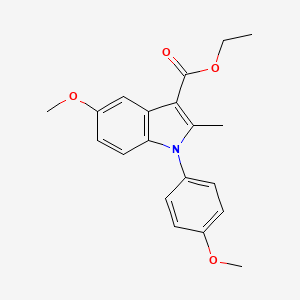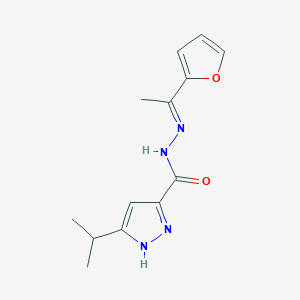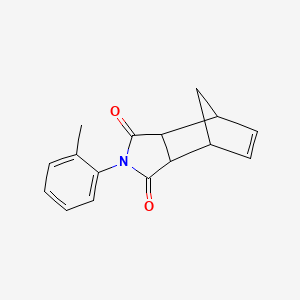
ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat ist eine organische Verbindung, die zur Indol-Familie gehört. Indole sind heterozyklische aromatische organische Verbindungen, die in der Natur weit verbreitet sind und für ihre vielfältigen biologischen Aktivitäten bekannt sind. Diese spezielle Verbindung weist eine Methoxygruppe in der 5-Position und eine Methoxyphenylgruppe in der 1-Position auf, was sie zu einem einzigartigen Derivat von Indol macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 5-Methoxy-2-methylindol und 4-Methoxybenzaldehyd.
Kondensationsreaktion: Das 5-Methoxy-2-methylindol unterliegt einer Kondensationsreaktion mit 4-Methoxybenzaldehyd in Gegenwart eines geeigneten Katalysators wie Essigsäure oder p-Toluolsulfonsäure, um das Zwischenprodukt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Estergruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Brom in Essigsäure.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Halogenierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, die an biologischen Prozessen beteiligt sind.
Beteiligte Signalwege: Es kann Signalwege modulieren, wie z. B. diejenigen, die an Zellproliferation, Apoptose oder Entzündung beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methoxy-2-methylindol: Ein Vorläufer bei der Synthese der Zielverbindung.
4-Methoxybenzaldehyd: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Indol-3-carboxylatderivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
Ethyl-5-Methoxy-1-(4-Methoxyphenyl)-2-methyl-1H-indol-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine doppelten Methoxygruppen und die Esterfunktionalität machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-5-25-20(22)19-13(2)21(14-6-8-15(23-3)9-7-14)18-11-10-16(24-4)12-17(18)19/h6-12H,5H2,1-4H3 |
InChI-Schlüssel |
WJDMSFFQDCUZMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)


![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
